6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline
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Overview
Description
The compound 6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a quinoxaline moiety. These structural components suggest that the compound may have interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized via a condensation reaction between a 1,2-diamine and a dicarbonyl compound.
Coupling Reactions: The final step involves coupling the triazole-pyrrolidine intermediate with the quinoxaline moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the triazole and quinoxaline rings suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline will depend on its specific biological target. Generally, the compound may interact with proteins, nucleic acids, or other biomolecules to exert its effects. The triazole and quinoxaline rings may facilitate binding to specific sites on these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline: Unique due to its specific combination of triazole, pyrrolidine, and quinoxaline rings.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-5-yl)methanone: Similar structure but with a different position of the quinoxaline ring.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-7-yl)methanone: Another similar compound with a different position of the quinoxaline ring.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(11-1-2-13-14(9-11)17-5-4-16-13)20-7-3-12(10-20)21-8-6-18-19-21/h1-2,4-6,8-9,12H,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZHOGYIFSTNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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